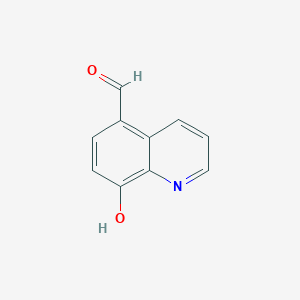![molecular formula C18H18N2 B1267069 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole CAS No. 6208-43-1](/img/structure/B1267069.png)
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Overview
Description
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a chemical compound with the molecular formula C18H18N2. It is a derivative of pyridoindole and is known for its unique structure, which includes a benzyl group attached to a tetrahydropyridoindole core. This compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties .
Mechanism of Action
Mode of Action
Indole derivatives, which this compound is a part of, have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific interactions with its targets and the resulting changes are areas of ongoing research.
Biochemical Pathways
Indole derivatives have been shown to interact with a variety of biochemical pathways, but the specific pathways affected by this compound and their downstream effects require further investigation .
Result of Action
Indole derivatives have been shown to exhibit a range of biological activities, suggesting that this compound may also have significant molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of c-Met kinase, a protein involved in cell growth and differentiation . The compound’s interaction with c-Met kinase is primarily through hydrophobic interactions, which stabilize the binding and enhance its inhibitory effect . Additionally, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole has been found to interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole on various cell types and cellular processes are profound. It has been observed to inhibit the proliferation of cancer cell lines such as Hela, A549, HepG2, and MCF-7 . This inhibition is dose-dependent, with higher concentrations leading to more significant cytotoxic effects . The compound also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its anti-cancer properties .
Molecular Mechanism
At the molecular level, 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole exerts its effects through several mechanisms. It binds to the active site of c-Met kinase, inhibiting its activity and preventing downstream signaling that promotes cell growth and survival . This binding is facilitated by hydrophobic interactions within the kinase’s active site . Additionally, the compound can induce changes in gene expression, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-proliferative effects on cancer cells, indicating its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without noticeable toxic effects . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body . The compound’s metabolism can affect metabolic flux and metabolite levels, influencing its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in target tissues, affecting its therapeutic potential . The compound’s ability to cross cell membranes and reach intracellular targets is crucial for its biological activity .
Subcellular Localization
The subcellular localization of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall efficacy in inhibiting cancer cell proliferation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of aniline derivatives with aldehydes, followed by cyclization and reduction steps. The reaction conditions often include the use of catalysts such as acids or bases, and solvents like ethanol or methanol .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are introduced at specific positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of substituted pyridoindole derivatives .
Scientific Research Applications
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: Its derivatives are explored for use in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido(4,3-b)indole: Lacks the benzyl group but shares the core structure.
3-Benzyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but differs in the position of the benzyl group and the core ring system.
Uniqueness
2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its ability to interact with various molecular targets, making it a valuable compound in research and potential therapeutic applications .
Properties
IUPAC Name |
2-benzyl-1,3,4,5-tetrahydropyrido[4,3-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2/c1-2-6-14(7-3-1)12-20-11-10-18-16(13-20)15-8-4-5-9-17(15)19-18/h1-9,19H,10-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWZCZLLZJDKWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211125 | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6208-43-1 | |
| Record name | 2,3,4,5-Tetrahydro-2-(phenylmethyl)-1H-pyrido[4,3-b]indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6208-43-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006208431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002701976 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido(4,3-b)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10211125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2-Benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid interact with aldose reductase and what are the downstream effects of this interaction?
A: (this compound-8-yl)-acetic acid exhibits an uncompetitive mode of inhibition against aldose reductase. [] This means it binds to the enzyme-substrate complex, preventing the formation of the product. While the exact binding site remains undefined, kinetic studies suggest interaction with both the D,L-glyceraldehyde substrate and the NADPH cofactor binding sites. [] By inhibiting aldose reductase, this compound potentially reduces the accumulation of sorbitol, a sugar alcohol implicated in the pathogenesis of diabetic complications. [, ]
Q2: What is the significance of the selectivity of (this compound-8-yl)-acetic acid for aldose reductase over other enzymes like aldehyde reductase?
A: High selectivity for aldose reductase over closely related enzymes is crucial to minimize potential side effects. (this compound-8-yl)-acetic acid demonstrates a selectivity factor of around 20 for aldose reductase compared to aldehyde reductase, the enzyme with the highest homology. [] This selectivity persists even in experimental diabetic conditions, highlighting its potential as a therapeutic agent. []
Q3: How does (this compound-8-yl)-acetic acid affect glucose metabolism in red blood cells?
A: Studies using rat erythrocytes indicate that despite being readily taken up by the cells, (this compound-8-yl)-acetic acid does not significantly impact glucose consumption, lactate production, or osmotic fragility. [] This suggests that the compound is selective for aldose reductase and does not interfere with the main pathway of glucose utilization (glycolysis) in red blood cells, further supporting its safety profile. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
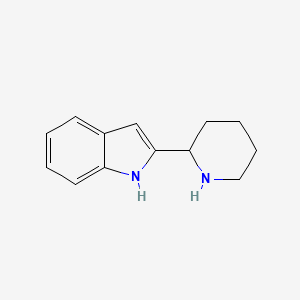


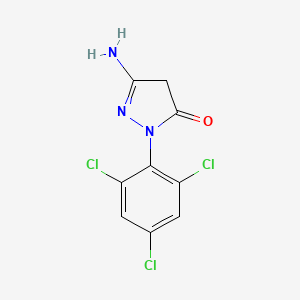
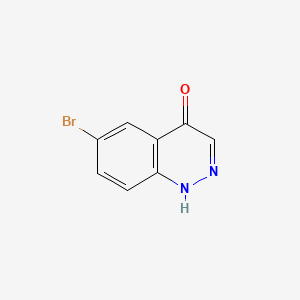

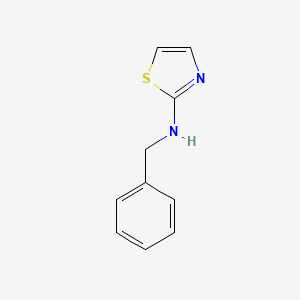

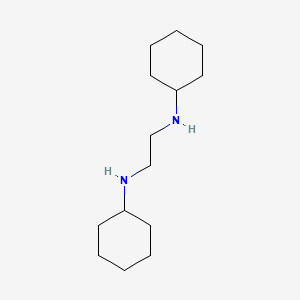


![8-Thiabicyclo[3.2.1]octan-3-one](/img/structure/B1267008.png)

